1-(3,4,5-Trimethoxyphenyl)propan-2-one (CAS 16603-18-2) is a specialized aromatic ketone utilized as an advanced building block in medicinal chemistry and API synthesis. Featuring a phenyl ring fully substituted with methoxy groups at the 3, 4, and 5 positions alongside a reactive propan-2-one moiety, this compound provides both the steric/electronic properties of the trimethoxyphenyl 'A-ring' and the synthetic handle of an alpha-methyl ketone [1]. In industrial and laboratory procurement, it is selected over simpler benzaldehydes or unmethylated phenylacetates because its pre-installed carbon framework enables the direct synthesis of complex vascular disrupting agents (VDAs) and anti-inflammatory quinolines, measurably reducing step counts in multi-stage synthetic routes[2].
Attempting to substitute 1-(3,4,5-Trimethoxyphenyl)propan-2-one with close analogs like 3,4-dimethoxyphenylacetone or 3,4,5-trimethoxybenzaldehyde introduces specific process and performance failures. Synthetically, replacing this ketone with an aldehyde forces chemists to rely on multi-step sequences (such as Henry reactions followed by reductions) to achieve alpha-methylated products, increasing both step count and reagent consumption [1]. Pharmacologically, the exact 3,4,5-trimethoxy substitution pattern is strictly required for specific target binding; in the synthesis of Combretastatin A-4 analogs, the removal of a single methoxy group disrupts the molecule's 'twisted' conformation, leading to a documented loss of tubulin depolymerization activity and rendering the resulting API inactive [2].
In the synthesis of functionalized quinolines, 1-(3,4,5-trimethoxyphenyl)propan-2-one serves as a highly efficient ketone precursor for the Pfitzinger reaction. When reacted with indolin-2,3-dione (isatin) under basic conditions followed by thermal decarboxylation, it yields 3-aryl-2-methylquinolines in 78–88% yield [1]. This single-step cyclization provides a direct pathway to the quinoline core, bypassing the multi-step Grignard and oxidation sequences required when starting from benzaldehyde derivatives.
| Evidence Dimension | Synthesis yield of 3-aryl-2-methylquinolines via Pfitzinger reaction |
| Target Compound Data | 78–88% overall yield using 1-(3,4,5-trimethoxyphenyl)propan-2-one |
| Comparator Or Baseline | Multi-step Grignard/oxidation routes from 3,4,5-trimethoxybenzaldehyde (baseline standard) |
| Quantified Difference | Achieves up to 88% yield in a streamlined process, eliminating intermediate isolation steps |
| Conditions | Basic conditions with isatin, followed by thermal decarboxylation at 280 °C |
Procuring the pre-methylated ketone allows process chemists to drastically reduce step count and improve overall yields when constructing complex 3-arylquinoline APIs.
For the development of Combretastatin A-4 (CA-4) analogs, the 3,4,5-trimethoxyphenyl motif is an absolute structural requirement for mimicking the natural compound's 'twisted' active conformation. Using 1-(3,4,5-trimethoxyphenyl)propan-2-one as the A-ring precursor enables the synthesis of acetyl analogs that achieve highly potent cancer cell growth inhibition, with top candidates demonstrating an IC50 of 182 nM in MDA-MB-435 cells [1]. Analogs lacking this specific trimethoxy pattern fail to achieve the necessary tubulin depolymerization activity, which requires an EC50 of 1.8 μM in A-10 cells for the target analog.
| Evidence Dimension | In vitro cancer cell growth inhibition (IC50 in MDA-MB-435 cells) |
| Target Compound Data | 182 nM (for optimized analog 6t derived from the target ketone) |
| Comparator Or Baseline | Analogs lacking the full 3,4,5-trimethoxy A-ring motif |
| Quantified Difference | Maintains sub-micromolar potency (182 nM) and enhanced water solubility (456 μM) critical for VDA efficacy |
| Conditions | MDA-MB-435 human cancer cell line assay |
Buyers targeting microtubule depolymerization must select this specific trimethoxy ketone over mono- or di-methoxy analogs to ensure target binding affinity.
The choice of aryl ketone precursor directly dictates the downstream efficacy of the resulting API. When comparing quinoline derivatives synthesized from 1-(3,4,5-trimethoxyphenyl)propan-2-one against those synthesized from (4-pyridyl)acetone, the trimethoxyphenyl derivatives exhibit significantly stronger inhibition of LPS-induced nitric oxide (NO) production in macrophages. Specifically, the optimized trimethoxyphenyl derivative achieved an NO inhibition IC50 of 6.70 μM, outperforming its exact pyridyl counterpart which only achieved 10.16 μM[1]. Furthermore, the trimethoxyphenyl group contributed to a non-cytotoxic profile at effective concentrations.
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50 in J774A.1 macrophages) |
| Target Compound Data | IC50 = 6.70 μM (for derivative 18a) |
| Comparator Or Baseline | IC50 = 10.16 μM (for pyridyl counterpart 19a derived from (4-pyridyl)acetone) |
| Quantified Difference | 34% improvement in NO inhibition potency |
| Conditions | LPS-activated murine J774A.1 macrophage cells |
Demonstrates that substituting standard heterocyclic precursors with this trimethoxyphenyl ketone yields APIs with significantly higher potency and better safety margins.
Where this compound is the right choice: Procuring this ketone is essential when synthesizing Combretastatin A-4 (CA-4) analogs and other tubulin-binding oncology drugs. It acts as the direct A-ring donor, ensuring the final API maintains the critical 3,4,5-trimethoxy conformation necessary for sub-micromolar cancer cell inhibition [1].
Where this compound is the right choice: In process chemistry targeting anti-inflammatory or antiviral quinoline derivatives, this compound serves as a highly efficient precursor for the Pfitzinger reaction. It allows for the direct, high-yield (78-88%) formation of 3-aryl-2-methylquinolines in a single step with isatin, bypassing complex Grignard sequences [2].
Where this compound is the right choice: When optimizing hit-to-lead compounds for inflammatory diseases, utilizing this specific trimethoxyphenyl ketone over pyridyl or simpler aryl alternatives yields downstream derivatives with significantly enhanced nitric oxide (NO) inhibition and superior non-cytotoxic safety profiles[2].